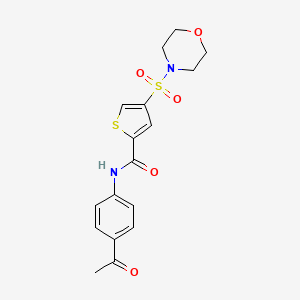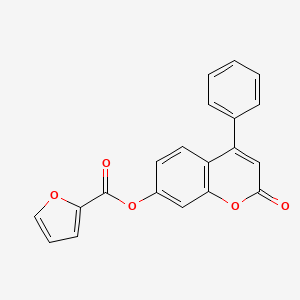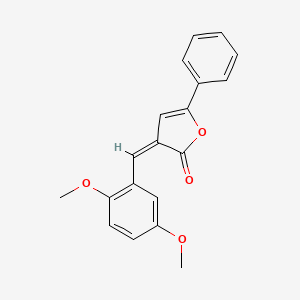![molecular formula C20H27N3O4 B5520624 (4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Enantioselective Synthesis: L-prolinamide derivatives, including those similar to the compound , have been utilized in enantioselective synthesis processes, particularly in direct aldol reactions. Such derivatives exhibit high enantioselectivities under specific conditions, suggesting potential pathways for synthesizing our compound of interest (Proceedings of the National Academy of Sciences of the United States of America, 2004).
Molecular Structure Analysis
- Crystallography and Spectroscopy: Studies involving similar benzoyl-amino acids and their derivatives have used X-ray crystallography and various spectroscopic methods for structural elucidation. These techniques are crucial in determining the molecular structure of such compounds (X-ray Structure Analysis Online, 2012).
Chemical Reactions and Properties
- Reactivity with Various Nucleophiles: Research on compounds structurally related to our compound of interest shows their reactivity with different nucleophiles, leading to diverse chemical transformations. This includes the formation of new rings and functional groups (Journal of The Chemical Society C: Organic, 1966).
Physical Properties Analysis
- NMR and Elemental Analysis: Studies involving similar compounds have utilized NMR and elemental analysis to determine physical properties. These techniques are instrumental in understanding the physical characteristics of such molecules (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2014).
Chemical Properties Analysis
- Organocatalysis and Reaction Mechanics: Research on L-prolinamide derivatives, similar to our compound, focuses on their use in organocatalysis, specifically in asymmetric synthesis. Understanding the reaction mechanics and conditions that influence these processes is key to comprehending the chemical properties of such compounds (Journal of medicinal chemistry, 1981).
Aplicaciones Científicas De Investigación
Enantioselective Catalysis
L-prolinamide derivatives, including those related to the specified compound, are active catalysts for direct aldol reactions. These reactions are crucial in synthesizing enantiomerically enriched compounds. For instance, certain L-prolinamide derivatives have shown high enantioselectivities of up to 93% enantiomeric excess (ee) for aromatic aldehydes and more than 99% ee for aliphatic aldehydes under specific conditions. The high enantioselectivity is attributed to the amide N-H and terminal hydroxyl groups forming hydrogen bonds with substrates, reducing activation energy and enhancing selectivity. This suggests a promising avenue for designing new organic catalysts for asymmetric aldol reactions and related transformations (Tang et al., 2004).
Organocatalysis
The use of (L)-Prolinamide imidazolium hexafluorophosphate ionic liquid, a derivative of L-prolinamide, has been explored as an organocatalyst for direct asymmetric aldol reactions in solvent-free conditions. This compound facilitates reactions between 4-nitrobenzaldehyde and cyclohexanone, yielding aldol products with high diastereomeric ratios and enantioselectivities. Its ability to be reused up to six continuous cycles without a significant decrease in product conversion or enantioselectivity demonstrates its potential as a sustainable and efficient catalyst for stereoselective synthesis (Yadav & Singh, 2016).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using L-prolinamide derivatives. For example, novel prodrugs designed for activation by carboxypeptidase G2 at tumor sites have been synthesized. These prodrugs, intended as anticancer agents, show substantial activity--with conversion to active drugs leading to increased cytotoxicity. This highlights the potential of L-prolinamide derivatives in medicinal chemistry, particularly in developing targeted cancer therapies (Springer et al., 1990).
Propiedades
IUPAC Name |
(2S,4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[[(E)-pent-3-enoyl]amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-3-5-6-18(25)22-16-11-17(19(26)21-4-2)23(12-16)20(27)15-9-7-14(13-24)8-10-15/h3,5,7-10,16-17,24H,4,6,11-13H2,1-2H3,(H,21,26)(H,22,25)/b5-3+/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPDRQDMLWWTAC-VDLFBQIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)C2=CC=C(C=C2)CO)NC(=O)CC=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=C(C=C2)CO)NC(=O)C/C=C/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)
![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)